1-Butyl-6-methyluracil belongs to the class of pyrimidine derivatives, specifically categorized under substituted uracils. These compounds are often studied for their pharmacological properties, including antiviral and anticancer activities.
The synthesis of 1-butyl-6-methyluracil can be achieved through various methods, primarily involving the reaction of ureas with diketene or similar reagents. One notable method involves the following steps:
This method has been noted for its high yield and purity, making it suitable for both laboratory and industrial applications .
The molecular structure of 1-butyl-6-methyluracil can be described as follows:
The presence of these substituents significantly influences the compound's chemical properties and biological activity.
1-Butyl-6-methyluracil participates in various chemical reactions typical for uracil derivatives:
The mechanism of action for 1-butyl-6-methyluracil is primarily linked to its interactions at the molecular level within biological systems:
Studies indicate that modifications to the uracil structure can enhance its efficacy against certain pathogens .
These properties are essential for determining its suitability in pharmaceutical formulations .
1-Butyl-6-methyluracil has several noteworthy applications:
1-Butyl-6-methyluracil (CAS Registry Number: 1010-89-5) is a synthetic uracil derivative with the systematic IUPAC name 1-butyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Its molecular formula is C₉H₁₄N₂O₂, corresponding to a molecular weight of 182.22 g/mol. The structure consists of a pyrimidinedione core substituted with:
Alternative chemical names include 1-butyl-6-methyl-2,4(1H,3H)-pyrimidinedione and 2,4(1H,3H)-pyrimidinedione, 1-butyl-6-methyl-. Its PubChem Compound Identifier (CID) is 12703038 [4] [5]. The presence of the butyl group enhances lipophilicity compared to the parent compound 6-methyluracil, influencing solubility and intermolecular interactions.
Key physicochemical properties are summarized below:
Table 1: Physicochemical Properties of 1-Butyl-6-methyluracil
Property | Value | Conditions |
---|---|---|
Melting Point | 133–136 °C | – |
Density | 1.082 ± 0.06 g/cm³ | Predicted |
pKₐ | 9.79 ± 0.40 | Predicted |
Thermal Stability | Stable below 200 °C | Sublimation observed above 200 °C [1] [3] [5] |
The melting point range (133–136 °C) indicates moderate crystalline stability. The predicted pKₐ (~9.79) suggests protonation occurs primarily at the carbonyl oxygen sites under acidic conditions. Limited aqueous solubility is expected due to the hydrophobic butyl chain, though experimental solubility data in water or organic solvents is not explicitly reported in the literature surveyed. Thermal analysis indicates stability below 200 °C, with decomposition occurring near the melting point [5] [9].
Nuclear Magnetic Resonance (NMR) SpectroscopyWhile direct NMR data for 1-butyl-6-methyluracil is unavailable, key features can be extrapolated from its parent compound, 6-methyluracil (CAS 626-48-2) [7] [10]:
Mass Spectrometry (MS)Electron ionization mass spectrometry of 6-methyluracil shows a molecular ion peak at m/z 126 [7]. For 1-butyl-6-methyluracil, the molecular ion is expected at m/z 182. Predicted fragmentation patterns include:
Infrared (IR) SpectroscopyCharacteristic carbonyl stretches are anticipated near 1700 cm⁻¹ (C2=O) and 1670 cm⁻¹ (C4=O), with N–H bending vibrations at 1530–1570 cm⁻¹. Alkyl C–H stretches of the methyl and butyl groups would appear between 2850–3000 cm⁻¹ [9] [10].
UV-Vis SpectroscopySimilar to uracil derivatives, absorption maxima are expected near 260–270 nm (π→π* transitions of the conjugated pyrimidine ring).
Direct crystallographic data for 1-butyl-6-methyluracil is unavailable. However, insights can be derived from studies of its structural analogue, 6-methyluracil, which exhibits polymorphism with four distinct crystalline forms (designated I–IV) [3] [6].
Key Features of 6-Methyluracil Polymorphs:
Table 2: Crystallographic Parameters of 6-Methyluracil Polymorphs
Polymorph | Crystal System | Space Group | Unit Cell Volume (ų) | Density (g·cm⁻³) | |
---|---|---|---|---|---|
6MU_I | Monoclinic | P2₁/c | 576.8 | 1.452 | |
6MU_II | Monoclinic | C2/c | 1110.0 | 1.509 | |
6MU_III | Monoclinic | P2₁/c | 580.9 | 1.442 | |
6MU_IV | Monoclinic | P2₁/c | 1152.4 | 1.454 | [3] |
Implications for 1-Butyl-6-methyluracil:The N1-butyl substitution eliminates the N1–H hydrogen bond donor, preventing dimerization via N1–H···O2 bonds observed in 6-methyluracil. Instead, intermolecular interactions would rely on:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7